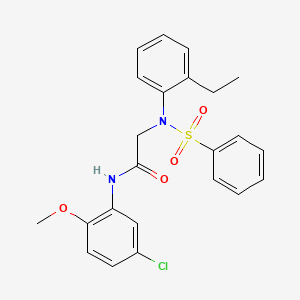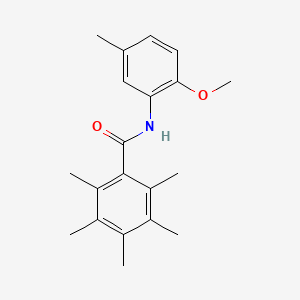
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide, commonly known as MMMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMMPB is a member of the benzamide family and is known for its unique chemical properties which make it an attractive candidate for research in the fields of medicine, biology, and chemistry.
作用機序
The mechanism of action of MMMPB is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or receptors in cells. One study found that MMMPB inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Other studies have suggested that MMMPB may interact with certain receptors in the central nervous system, leading to its potential as a therapeutic agent for conditions such as depression and anxiety.
Biochemical and physiological effects:
Studies have shown that MMMPB has a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, MMMPB has been shown to have antibacterial and antifungal properties. It has also been shown to have analgesic effects and to reduce inflammation in animal models. Studies have suggested that MMMPB may have potential as a treatment for conditions such as arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of MMMPB in lab experiments is its unique chemical structure, which makes it an attractive candidate for research in a variety of fields. Its potential applications in cancer treatment, antibacterial and antifungal therapies, and the treatment of central nervous system disorders make it a versatile compound for research. However, one limitation of MMMPB is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
将来の方向性
There are several potential future directions for research involving MMMPB. One area of interest is the development of MMMPB as a cancer treatment. Studies have shown promising results in vitro, and further research is needed to determine its potential as a chemotherapeutic agent in vivo. Other potential future directions include the study of MMMPB's effects on the central nervous system and its potential as an antibacterial and antifungal agent. Further research is also needed to optimize the synthesis method for MMMPB to make it more accessible for use in experiments.
合成法
The synthesis of MMMPB involves several steps, including the reaction of 2,3,4,5,6-pentamethylbenzoyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using a variety of techniques such as column chromatography or recrystallization.
科学的研究の応用
MMMPB has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MMMPB has been shown to inhibit the growth of cancer cells in vitro, and studies have suggested that it may have potential as a chemotherapeutic agent. Other areas of research include the study of MMMPB's effects on the central nervous system, as well as its potential as an antibacterial and antifungal agent.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-11-8-9-18(23-7)17(10-11)21-20(22)19-15(5)13(3)12(2)14(4)16(19)6/h8-10H,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLLLMGJPYKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=C(C(=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5536404 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

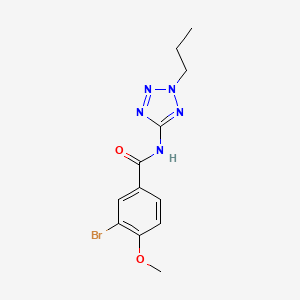

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

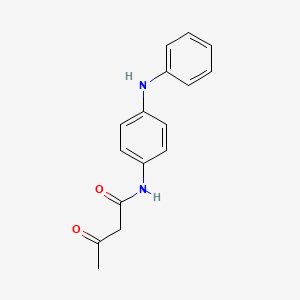
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)

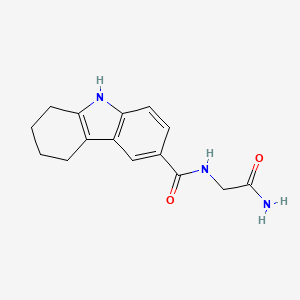

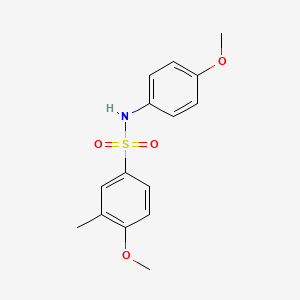
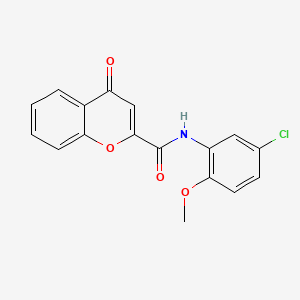
![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
